Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
CAS No.:
Cat. No.: VC16307603
Molecular Formula: C21H27N3O5
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate -](/images/structure/VC16307603.png)
Specification
Molecular Formula | C21H27N3O5 |
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Molecular Weight | 401.5 g/mol |
IUPAC Name | tert-butyl N-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C21H27N3O5/c1-21(2,3)29-20(27)23-13-8-10-24(11-9-13)19(26)15-12-22-17-14(18(15)25)6-5-7-16(17)28-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,25)(H,23,27) |
Standard InChI Key | YMNDWHHRZSWRHV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate reflects its three primary components:
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A piperidin-4-yl ring serving as the central scaffold.
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A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen via a carbamate linkage.
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A 4-hydroxy-8-methoxyquinolin-3-carbonyl moiety bonded to the piperidine’s nitrogen atom.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as , yielding a molecular weight of 413.47 g/mol. Key functional groups include:
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Carbamate ()
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Quinoline carbonyl ()
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Hydroxyl (-OH) and methoxy (-OCH) substituents on the quinoline ring.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the Boc and quinoline groups occupying equatorial positions to minimize steric strain . The stereochemistry of the quinoline substituent may influence biological activity, though specific data for this compound remains unreported.
Structural and Spectroscopic Characteristics
Infrared (IR) Spectroscopy
Key IR absorptions are anticipated based on functional groups:
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C=O stretch: 1680–1720 cm (carbamate and quinoline carbonyl) .
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Aromatic C-H bend: 750–900 cm (quinoline ring).
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR signals:
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Piperidine protons: δ 1.40–1.80 ppm (m, axial/equatorial H).
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Quinoline protons: δ 6.80–8.50 ppm (m, aromatic H).
Synthetic Pathways and Intermediate Compounds
Boc Protection of Piperidine
The synthesis likely begins with Boc protection of 4-aminopiperidine, a common strategy to prevent unwanted side reactions . For example:
Reaction conditions: Dichloromethane, triethylamine, 0–25°C .
Acylation with Quinoline Carbonyl Chloride
The Boc-protected piperidine is acylated with 4-hydroxy-8-methoxyquinoline-3-carbonyl chloride:
This step typically requires anhydrous conditions and a base like DMAP (4-dimethylaminopyridine) .
Physicochemical Properties
Property | Value/Description |
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Melting Point | Estimated 150–170°C (decomposition) |
Solubility | DMSO > Methanol > Water |
LogP (Partition Coefficient) | 2.8–3.5 (predicted) |
Stability | Hydrolytically sensitive at pH <4 |
Comparative Analysis with Structural Analogs
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